![molecular formula C16H14N4OS B14161751 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline CAS No. 847380-36-3](/img/structure/B14161751.png)
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines a thiophene ring with an imidazoquinoxaline core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are also employed in the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped CdS or cerium (IV) oxide nanoparticles, has been proposed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the catalytic domain of kinases, inhibiting their activity and thereby affecting various signaling pathways involved in cell proliferation and survival . This compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Known for its low reduction potential and high stability, used in redox flow batteries.
Pyrrolo[3,2-b]quinoxaline: Investigated as kinase inhibitors with similar biological activities.
Acenaphthoquinone: Used as a building block for the synthesis of various heterocyclic compounds.
Uniqueness
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline stands out due to its unique combination of a thiophene ring and an imidazoquinoxaline core, which imparts distinct electronic and steric properties. This uniqueness enhances its versatility and potential for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
847380-36-3 |
|---|---|
Molecular Formula |
C16H14N4OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C16H14N4OS/c1-21-9-8-20-15(13-7-4-10-22-13)19-14-16(20)18-12-6-3-2-5-11(12)17-14/h2-7,10H,8-9H2,1H3 |
InChI Key |
CBSFJZXFUWGLQP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CS4 |
solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


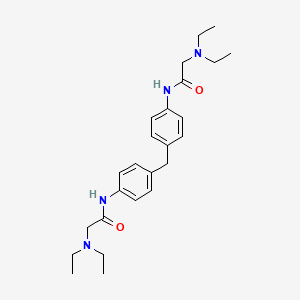
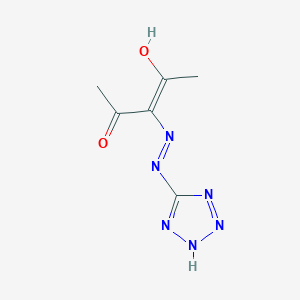
![Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate](/img/structure/B14161679.png)

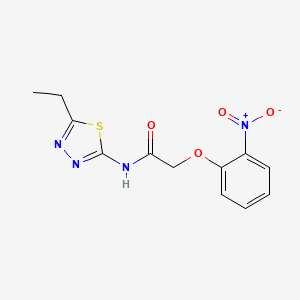
![{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide](/img/structure/B14161695.png)

![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)

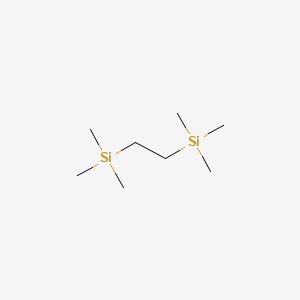
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
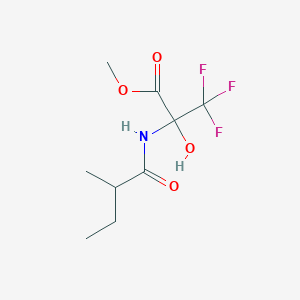
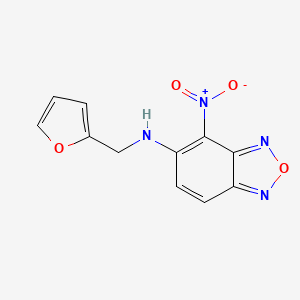
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
